N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide
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Description
N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide is a useful research compound. Its molecular formula is C17H14ClN3O4S and its molecular weight is 391.83. The purity is usually 95%.
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Biological Activity
N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological effects, structure-activity relationships (SAR), and potential therapeutic applications based on the latest research findings.
Antitumor Activity
Recent studies have shown that compounds containing the oxadiazole moiety exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- IC50 Values : The compound demonstrated an IC50 value of approximately 1.61 µg/mL against Jurkat cells, indicating potent antitumor activity comparable to standard chemotherapeutic agents like doxorubicin .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates:
- Antibacterial Efficacy : It exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values lower than those of conventional antibiotics .
Structure-Activity Relationship (SAR)
The biological activity is closely related to the structural features of the compound:
- Chlorophenyl Group : The presence of a chlorophenyl group at position 5 enhances lipophilicity and biological interactions.
- Methylsulfonyl Substituent : This group at position 2 contributes to increased solubility and bioavailability, facilitating better interaction with biological targets.
Study 1: Antitumor Effects in Vivo
A study conducted on xenograft models demonstrated that administration of this compound resulted in a significant reduction in tumor size compared to controls. The mechanism was attributed to apoptosis induction and cell cycle arrest in cancer cells.
Study 2: Antimicrobial Testing
In vitro assays established that this compound showed promising results against Staphylococcus aureus and Escherichia coli strains. The compound's efficacy was confirmed through disk diffusion methods, where it produced inhibition zones larger than those observed for standard antibiotics.
Properties
IUPAC Name |
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylsulfonylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O4S/c1-26(23,24)12-8-6-11(7-9-12)10-15(22)19-17-21-20-16(25-17)13-4-2-3-5-14(13)18/h2-9H,10H2,1H3,(H,19,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJRFYCLYGNHFBT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC=CC=C3Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.